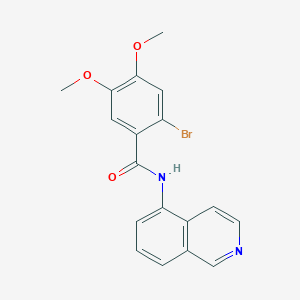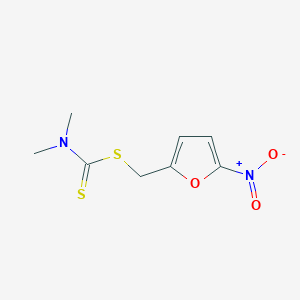
N-(Diphenylphosphoryl)-N-methyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylphosphoryl)-N-methyl-L-leucine: is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diphenylphosphoryl group attached to an N-methyl-L-leucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diphenylphosphoryl)-N-methyl-L-leucine typically involves the reaction of diphenylphosphoryl chloride with N-methyl-L-leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Diphenylphosphoryl)-N-methyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
N-(Diphenylphosphoryl)-N-methyl-L-leucine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Diphenylphosphoryl)-N-methyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and proteins. The diphenylphosphoryl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-(Diphenylphosphoryl)-N-methyl-L-valine
- N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
- N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine
Comparison: N-(Diphenylphosphoryl)-N-methyl-L-leucine is unique due to its specific amino acid moiety (L-leucine), which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Eigenschaften
| 62316-81-8 | |
Molekularformel |
C19H24NO3P |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1 |
InChI-Schlüssel |
MNWGCFGMGBJOLK-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



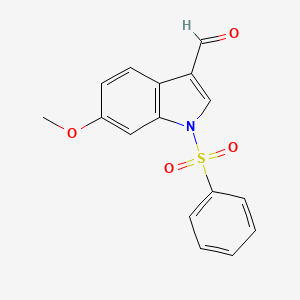
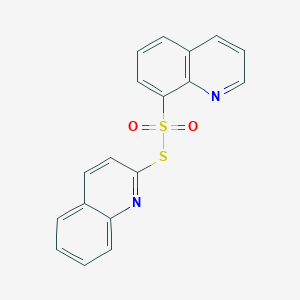
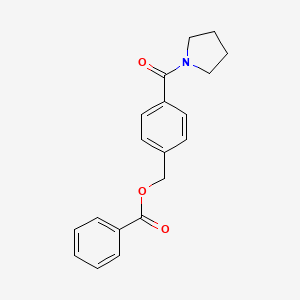
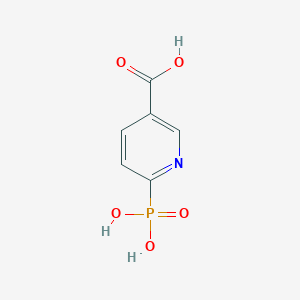
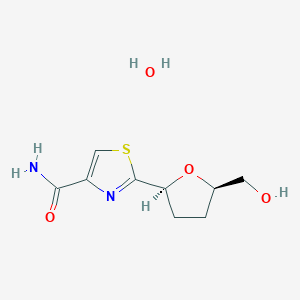
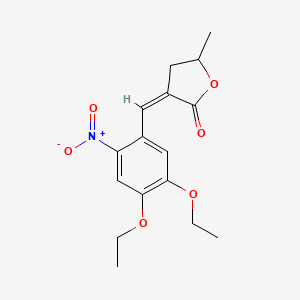
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
